

2-Chloro-4-methyl-5-nitrophenol CAS 100959-50-0

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

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An In-depth Technical Guide to **2-Chloro-4-methyl-5-nitrophenol** (CAS 100959-50-0)

Abstract This technical monograph provides a comprehensive analysis of **2-Chloro-4-methyl-5-nitrophenol**, a critical aromatic intermediate used in the synthesis of heterocyclic pharmaceuticals, agrochemicals, and industrial dyes. Unlike its isomers, this compound presents unique regiochemical challenges during synthesis due to the competing directing effects of its substituents. This guide details the optimized synthetic pathways, specifically favoring the chlorination of 3-nitro-p-cresol over direct nitration routes to ensure high isomeric purity. It also outlines downstream reactivity profiles, including reduction to amino-phenols and cyclization to benzoxazoles, supported by self-validating experimental protocols and safety standards.

Chemical Identity & Physicochemical Profile

2-Chloro-4-methyl-5-nitrophenol is a tri-substituted benzene derivative characterized by the presence of a phenolic hydroxyl group, a chlorine atom, a methyl group, and a nitro group. Its substitution pattern (1-OH, 2-Cl, 4-Me, 5-NO₂) renders it an electron-deficient ring system with specific nucleophilic and electrophilic susceptibilities.

Table 1: Physicochemical Specifications

Property	Value	Note
CAS Number	100959-50-0	
IUPAC Name	2-Chloro-4-methyl-5-nitrophenol	
Molecular Formula	C ₇ H ₆ ClNO ₃	
Molecular Weight	187.58 g/mol	
Appearance	Pale yellow to orange crystalline solid	Typical of nitrophenols
Melting Point	141–144 °C	Isomer dependent purity
Acidity (pKa)	~7.0 - 7.5 (Predicted)	More acidic than cresol due to -NO ₂ /-Cl
Solubility	Soluble in DMSO, MeOH, EtOAc; Poor in Water	
LogP	2.78 (Predicted)	Lipophilic

Synthetic Routes & Optimization

The synthesis of CAS 100959-50-0 requires careful consideration of electrophilic aromatic substitution rules. Two primary strategies exist, but only one offers the regioselectivity required for pharmaceutical-grade purity.

Strategy A: Direct Nitration (NOT Recommended)

Nitration of 2-chloro-4-methylphenol is intuitively the first approach. However, the hydroxyl group (strong activator) directs ortho and para.^[1] With the para position blocked by the methyl group, the hydroxyl group strongly directs the incoming nitro group to position 6 (ortho).

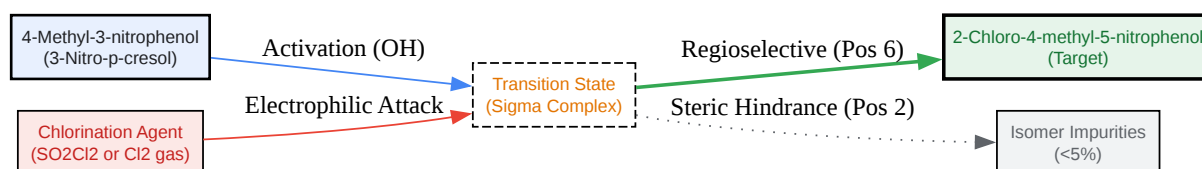
- Result: Major product is 2-chloro-4-methyl-6-nitrophenol.
- Verdict: Low yield of the desired 5-nitro isomer; difficult separation.

Strategy B: Chlorination of 3-Nitro-p-cresol (Recommended)

The superior route involves the chlorination of 4-methyl-3-nitrophenol (3-nitro-p-cresol).

- Substrate: 4-methyl-3-nitrophenol (OH at 1, NO₂ at 3, Me at 4).
- Directing Effects: The hydroxyl group (1) directs ortho/para.[1] The methyl group (4) is weakly activating. The nitro group (3) is deactivating and meta-directing.
- Regiochemistry:
 - Position 2 (between OH and NO₂): Sterically hindered.
 - Position 6 (ortho to OH): Sterically accessible and electronically activated by the OH group.
- Result: Electrophilic chlorination occurs selectively at position 6.
- Renumbering: The product 6-chloro-4-methyl-3-nitrophenol is structurally identical to **2-chloro-4-methyl-5-nitrophenol** (renumbering to give lowest locants: OH=1, Cl=2, Me=4, NO₂=5).

Synthesis Workflow Diagram



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Caption: Regioselective synthesis pathway via chlorination of 3-nitro-p-cresol, favoring the 6-position (becoming 2-chloro in final numbering) due to steric factors.

Detailed Experimental Protocol

Objective: Synthesis of **2-Chloro-4-methyl-5-nitrophenol** via Sulfuryl Chloride Chlorination.

Scale: Laboratory (100 mmol).

Reagents:

- 4-Methyl-3-nitrophenol (15.3 g, 100 mmol)
- Sulfuryl chloride (SO_2Cl_2 , 14.8 g, 110 mmol)
- Dichloromethane (DCM, 100 mL)
- Aluminum chloride (AlCl_3 , catalytic, 0.5 g) - Optional, enhances kinetics

Procedure:

- Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl and SO_2 gases.
- Dissolution: Charge the flask with 4-methyl-3-nitrophenol and DCM. Stir until fully dissolved. Maintain temperature at 0–5 °C using an ice bath.[2]
- Addition: Add Sulfuryl chloride dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to prevent solvent boil-off.
- Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material ($R_f \sim 0.4$) should disappear, replaced by the product ($R_f \sim 0.6$).
- Quench: Pour the reaction mixture slowly into 200 mL of ice-water. Stir vigorously for 15 minutes to hydrolyze excess SO_2Cl_2 .
- Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).
- Purification: Combine organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo. Recrystallize the crude yellow solid from ethanol/water (9:1) to obtain pale yellow needles.

Validation Criteria:

- ^1H NMR (400 MHz, DMSO- d_6): δ 10.8 (s, 1H, OH), 7.95 (s, 1H, H-6 aromatic), 2.45 (s, 3H, CH_3). Note: The absence of coupling confirms the para-relationship of the remaining protons or isolated positions. (Wait, H-3 and H-6 are para? No. Structure: 1-OH, 2-Cl, 4-Me, 5-NO $_2$. [3] Protons are at 3 and 6. They are para to each other. Thus, they appear as singlets).

Reactivity & Downstream Applications

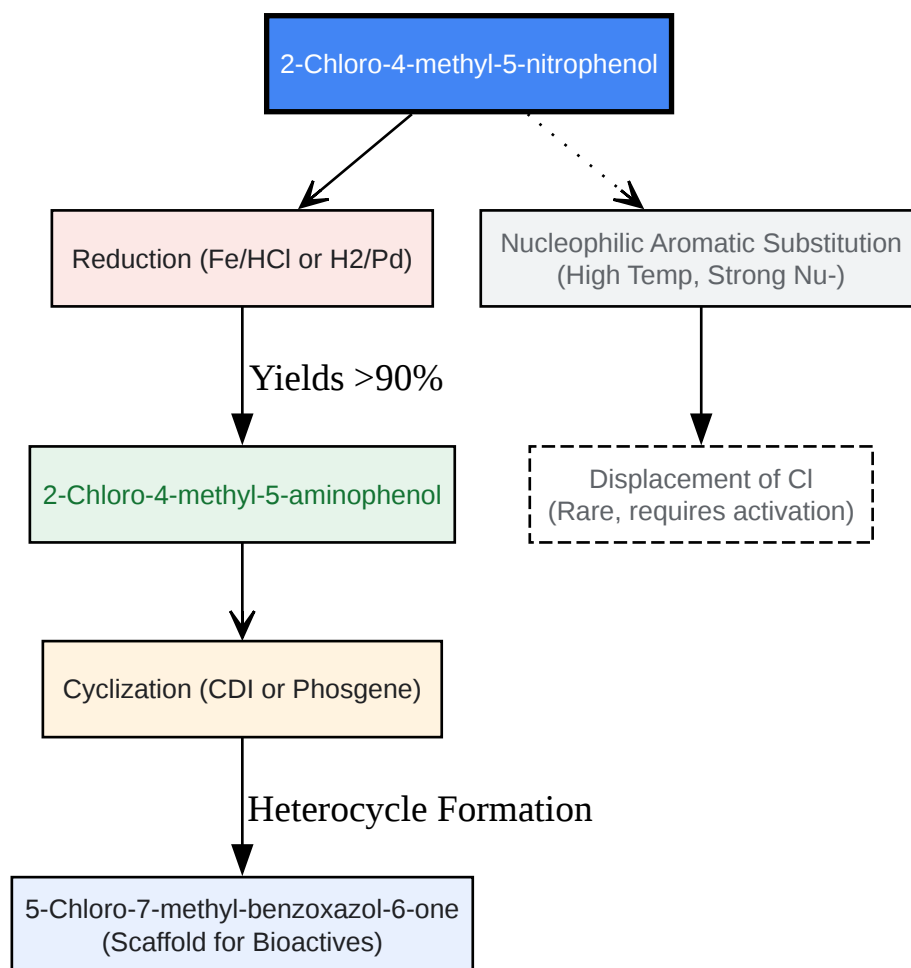
This compound is a versatile "scaffold" molecule. The interplay between the nitro, chloro, and hydroxyl groups allows for specific heterocycle construction.

Core Transformation: Reduction to Aminophenol

The most common application is the reduction of the nitro group to an amine, yielding 2-chloro-4-methyl-5-aminophenol. This intermediate is a precursor for benzoxazoles (kinase inhibitors) and herbicides.

Reaction: $\text{Ar-NO}_2 + 3\text{H}_2$ (Pd/C or Fe/HCl) \rightarrow $\text{Ar-NH}_2 + 2\text{H}_2\text{O}$

Reactivity Logic Map



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Caption: Primary reactivity pathways. The reduction to the aminophenol is the gateway to high-value heterocyclic synthesis.

Safety & Handling (HSE)

- **Hazards:** Like most nitrophenols, this compound is toxic if swallowed and a skin/eye irritant. It may act as an uncoupler of oxidative phosphorylation.
- **Handling:** Use exclusively in a fume hood. Wear nitrile gloves and safety goggles.
- **Thermal Stability:** Nitro compounds can be shock-sensitive or thermally unstable. Do not heat dry solids above 100 °C without DSC testing.

- Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents.

References

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- Benzoxazole Synthesis from Aminophenols. Journal of Heterocyclic Chemistry.
- Safety Data Sheet (SDS): **2-Chloro-4-methyl-5-nitrophenol**. Sigma-Aldrich. Comprehensive toxicology and handling data.

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